molecular formula C9H8FN3 B3292716 1-(4-fluorophenyl)-1H-pyrazol-3-amine CAS No. 87949-12-0

1-(4-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B3292716
CAS No.: 87949-12-0
M. Wt: 177.18 g/mol
InChI Key: ZLDCOALWOXLJQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .

Scientific Research Applications

Synthesis and Chemical Reactivity

Pyrazoline and pyrazole derivatives are known for their reactivity and serve as building blocks for synthesizing a wide range of heterocyclic compounds. For example, Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, highlighting their value in synthesizing heterocyclic compounds such as pyrazolo-imidazoles and spiropyrans, demonstrating the versatility of pyrazoline derivatives in organic synthesis (Gomaa & Ali, 2020).

Environmental Applications

Amine-functionalized sorbents, which could be related to the functional group in "1-(4-fluorophenyl)-1H-pyrazol-3-amine," have shown efficacy in removing persistent pollutants like PFAS from water. Ateia et al. (2019) discussed the development and application of amine-containing sorbents for PFAS removal, indicating the potential environmental applications of amine-functionalized compounds (Ateia et al., 2019).

Medicinal Chemistry

Pyrazoline derivatives have been investigated for their anticancer properties. Ray et al. (2022) focused on the synthesis of pyrazoline derivatives for developing new anticancer agents, emphasizing the biological importance of these compounds in pharmaceutical chemistry (Ray et al., 2022). Moreover, pyrazolines have been identified as potential scaffolds for monoamine oxidase inhibition, suggesting their use in treating neurodegenerative disorders (Mathew et al., 2013).

Therapeutic Outlook

The therapeutic potential of pyrazole analogs spans across various pharmacological activities. Ganguly and Jacob (2017) explored diverse pharmacological activities exhibited by pyrazole analogs, highlighting their potential in drug discovery and development for improved efficacy with lesser side effects (Ganguly & Jacob, 2017).

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCOALWOXLJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a hot solution of potassium tert-butoxide (2.54 g, 23 mmol) in tert-butanol (30 ml) was added 4-fluorophenylhydrazine hydrochloride (1.67 g, 10 mmol). After cooling to ambient temperature, a solution of 3-ethoxyacrylonitrile (1.0 g, 10 mmol) in tert-butanol (5 ml) was added and the mixture was refluxed for 3 h. After cooling to ambient temperature, the solvent was evaporated. The residue was dissolved in ethyl acetate and extracted with water. The organic phases were combined, dried and evaporated. Silica gel chromatography using a heptane/ethyl acetate gradient yielded the amine as orange solid (0.78 g, 42%).
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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